molecular formula C26H31BrN2OSi B1529021 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine CAS No. 1704073-91-5

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Cat. No. B1529021
CAS RN: 1704073-91-5
M. Wt: 495.5 g/mol
InChI Key: DPCKRJKWEMCDEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine: is a versatile reagent in organic synthesis. It can be used for the introduction of the piperidinyl pyridine moiety into larger molecules. This compound can act as a building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom is particularly reactive, allowing for further functionalization through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features make it valuable for drug design and discovery. The presence of a piperidine ring, often found in drugs, suggests that it could be used to create novel compounds with potential CNS activity. Moreover, the tert-butyldiphenylsilyl group can serve as a protective group during synthesis, which can be removed later to reveal functional groups that interact with biological targets .

Material Science

The tert-butyldiphenylsilyl group in this compound may be useful in material science, particularly in the development of silicon-containing polymers. These polymers could have applications in electronics, coatings, and as precursors for ceramic materials. The brominated pyridine ring could also provide a point of cross-linking within polymer chains, enhancing the material’s thermal stability and mechanical properties .

Catalysis

This compound could be involved in catalytic processes, especially in the development of new catalytic systems for organic transformations. The steric bulk provided by the tert-butyldiphenylsilyl group might influence the selectivity of catalytic reactions, while the piperidine moiety could engage in coordination with metal catalysts, potentially leading to asymmetric synthesis applications .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine could be used as a standard or reference compound in mass spectrometry or NMR spectroscopy. Its unique structure allows for easy identification and quantification in complex mixtures, which is essential for the analysis of pharmaceuticals and other chemical products .

Chemical Education

Lastly, this compound can serve as an excellent example in chemical education for demonstrating various concepts in organic chemistry, such as nucleophilic aromatic substitution, silyl protection strategies, and the synthesis of heterocyclic compounds. It can be used in laboratory courses to illustrate practical synthetic techniques and analytical methods .

Safety and Hazards

The compound has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound.

Future Directions

The future directions for this compound could involve further exploration of its chemical properties and potential applications. Given its structural similarity to other compounds used in chemical reactions, it could be of interest in the field of organic synthesis .

properties

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKRJKWEMCDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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